Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)-
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Overview
Description
. This compound is a derivative of cyclohexene and is characterized by the presence of a ketone functional group attached to a substituted cyclohexene ring. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 1,2,2-trimethylcyclohexene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes, which allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Scientific Research Applications
Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. The ketone group can participate in various chemical reactions, including nucleophilic addition and condensation reactions, which can lead to the formation of biologically active compounds . The compound’s effects are mediated through its interactions with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)- can be compared with other similar compounds, such as:
2-Cyclohexen-1-one: A compound with a similar structure but without the methyl substitutions.
1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethanone: A structurally related compound with additional ring structures and methyl groups.
These comparisons highlight the unique structural features and chemical properties of Ethanone, 1-(1,2,2(or 1,5,5)-trimethyl-3-cyclohexen-1-yl)-, which contribute to its distinct reactivity and applications.
Properties
CAS No. |
67989-85-9 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(1,2,2-trimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-9(12)11(4)8-6-5-7-10(11,2)3/h5,7H,6,8H2,1-4H3 |
InChI Key |
CZOCBPIZYNGNQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCC=CC1(C)C)C |
Origin of Product |
United States |
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